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Introduction

The introduction of phenothiazine antipsychotics in the mid-20th century represents a
watershed moment in the history of psychiatry and neuroscience. Before their discovery,
treatment options for severe mental ilinesses like schizophrenia were limited and often
inhumane. The serendipitous discovery of the antipsychotic properties of chlorpromazine, a
phenothiazine derivative, marked the beginning of the modern era of psychopharmacology,
fundamentally altering the course of psychiatric care and research. This in-depth technical
guide provides a comprehensive overview of the history and discovery of phenothiazine
antipsychotics, with a focus on the key experiments, methodologies, and quantitative data that
underpinned this revolution.

From Dyes to Drugs: The Chemical Origins of
Phenothiazines

The story of phenothiazines begins not in a pharmaceutical laboratory, but in the burgeoning
dye industry of the 19th century. The parent compound, phenothiazine, was first synthesized in
1883.[1] Early investigations into its derivatives, such as methylene blue, revealed a range of
biological activities, including antiseptic and anti-malarial properties.[1]
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In the 1940s, researchers at the French pharmaceutical company Rhone-Poulenc, led by
chemist Paul Charpentier, began systematically synthesizing phenothiazine derivatives in a
search for new antihistamines.[2] This research led to the development of promethazine, which
exhibited potent sedative effects in addition to its antihistaminic properties.[2]

Synthesis of Chlorpromazine (RP 4560)

The pivotal moment in the development of phenothiazine antipsychotics came in December
1950, when Paul Charpentier and his team synthesized a new compound, 2-chloro-10-(3-
dimethylaminopropyl)phenothiazine, which was given the laboratory code RP 4560 and would
later be known as chlorpromazine.[2][3]

Experimental Protocol: Synthesis of Chlorpromazine

The synthesis of chlorpromazine, as described in early patents and chemical literature, involves
a two-step process:

» Synthesis of 2-chlorophenothiazine: This intermediate is prepared by heating 3-chloro-N-
phenylbenzenamine with sulfur.[3]

» Alkylation of 2-chlorophenothiazine: The 2-chlorophenothiazine is then reacted with 3-
dimethylamino-1-chloropropane in the presence of a strong base, such as sodamide, to yield
chlorpromazine.[3]

A detailed, step-by-step laboratory synthesis protocol based on historical patents is provided in
the appendix.

The Serendipitous Discovery of Antipsychotic
Activity

The journey of chlorpromazine from a potential anesthetic potentiator to a revolutionary
psychiatric medication is a classic example of serendipity in science.

Henri Laborit and the "Lytic Cocktail"

The story begins with Henri Laborit, a French naval surgeon who was seeking to prevent
surgical shock.[4] He experimented with a combination of drugs, which he termed a "lytic
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cocktail,” to induce a state of "artificial hibernation” in patients, characterized by calmness and
indifference.[2][4] Initially using promethazine, Laborit observed its profound sedative effects
and requested a compound with even stronger central nervous system activity from Rhéne-
Poulenc.[2] He was provided with chlorpromazine.

Experimental Protocol: Laborit's Lytic Cocktalil

While the exact composition varied, a common formulation of Laborit's lytic cocktail consisted
of:

o Pethidine (Meperidine): An opioid analgesic.
e Chlorpromazine: A phenothiazine.
e Promethazine: A phenothiazine with strong antihistaminic and sedative properties.[4]

A typical ratio for the mixture was 2:1:1 of pethidine, chlorpromazine, and promethazine,
respectively.[4] The cocktail was administered intravenously to surgical patients to induce a
state of calm and reduce autonomic stress responses.

Simone Courvoisier's Pharmacological Screening

At Rhone-Poulenc, pharmacologist Simone Courvoisier was tasked with evaluating the
properties of the newly synthesized chlorpromazine.[5] Her preclinical studies in animals
provided the first indications of its unique behavioral effects.

Experimental Protocol: Conditioned Avoidance Response (CAR) Test

A key experiment used by Courvoisier was the conditioned avoidance response (CAR) test in
rats, a method that became a standard for screening potential antipsychotic drugs.[3][6]

o Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor of
the box is typically a grid that can deliver a mild electric foot shock.

» Conditioning: A neutral stimulus, such as a light or a tone (the conditioned stimulus, CS), is
presented for a short period, followed by the delivery of a mild foot shock (the unconditioned
stimulus, US).
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e Training: The rat learns to avoid the shock by moving from the "unsafe" to the "safe"
compartment during the presentation of the CS.

» Drug Testing: After the avoidance response is established, the animal is treated with the test
compound. A drug with potential antipsychotic activity, like chlorpromazine, was observed to
suppress the conditioned avoidance response (the rat would not move to the safe
compartment upon the CS) at doses that did not impair the escape response (the rat would
still move to the other compartment after the shock was delivered). This selective inhibition of
a learned, fear-motivated behavior without causing general motor impairment was a hallmark
of neuroleptic activity.

Click to download full resolution via product page

The First Psychiatric Trials: Delay and Deniker

Intrigued by Laborit's observations of chlorpromazine's "disinteresting” effect on surgical
patients, psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris
initiated the first clinical trials of the drug in psychiatric patients in 1952.[7][8]

Clinical Trial Protocol: Delay and Deniker (1952)

While the full, detailed protocol of their initial study on 38 patients is not available in modern
standardized format, key aspects can be reconstructed from their publications in the Annales
Médico-Psychologiques:[5][7]

o Patient Population: 38 hospitalized patients with various psychotic disorders, primarily
characterized by agitation and excitement.[7]

« Intervention: Daily intramuscular injections of chlorpromazine.

o Dosage: Initial dosages were around 75-100 mg per day, higher than what Laborit had used
for surgical potentiation.[2]

e Primary Outcome: Reduction in agitation and psychotic symptoms, assessed through clinical
observation.
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» Key Findings: Delay and Deniker reported a dramatic calming effect that went beyond simple
sedation. Patients showed improvements in thinking and emotional behavior, with a
reduction in delusions and hallucinations.[2] They coined the term "neuroleptic” (meaning "to
seize the neuron") to describe this unique class of drugs.

Mechanism of Action: The Dopamine Hypothesis

The discovery of chlorpromazine's clinical efficacy spurred research into its mechanism of
action. It is now well-established that the primary mechanism of action of phenothiazine
antipsychotics is the blockade of dopamine D2 receptors in the brain.[9] This discovery was a
cornerstone in the development of the "dopamine hypothesis of schizophrenia," which posits
that an overactivity of dopaminergic pathways contributes to the positive symptoms of the
disorder.

Click to download full resolution via product page
Experimental Protocol: Dopamine D2 Receptor Binding Assay

The affinity of phenothiazines for dopamine receptors is determined using radioligand binding
assays.

 Membrane Preparation: Brain tissue (e.g., striatum, which is rich in D2 receptors) is
homogenized, and the cell membranes containing the receptors are isolated by
centrifugation.

¢ Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to
D2 receptors (e.g., 2H-spiperone).

o Competition: The incubation is performed in the presence of varying concentrations of the
unlabeled test drug (e.g., chlorpromazine). The test drug will compete with the radioligand for
binding to the D2 receptors.

e Separation and Counting: The receptor-bound radioligand is separated from the unbound
radioligand by rapid filtration. The amount of radioactivity on the filter is then measured using
a scintillation counter.
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» Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of
the radioligand (IC50) is determined. The IC50 value is then used to calculate the equilibrium
dissociation constant (Ki), which is a measure of the drug's binding affinity for the receptor.

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data for chlorpromazine and other early
phenothiazine antipsychotics.

Table 1: Physicochemical Properties of Selected Phenothiazine Derivatives

Molecular Weight (

Compound Molecular Formula Melting Point (°C)
g/mol )

Phenothiazine C12H9NS 199.27 185.5

Promazine C17H20N2S 284.42 181

Chlorpromazine C17H19CIN2S 318.86 179-180

Triflupromazine CisH19F3N2S 352.42 173-174

Data compiled from various chemical databases.

Table 2: Dopamine Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines

Compound D1 Receptor D2 Receptor
Chlorpromazine 23 1.1
Promazine 48 10
Triflupromazine 14 0.4

Ki values represent the concentration of the drug required to occupy 50% of the receptors. A
lower Ki value indicates a higher binding affinity. Data is compiled from various
pharmacological databases and may vary depending on the experimental conditions.

Table 3: Summary of Adverse Effects of Chlorpromazine from Early Clinical Data
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Adverse Effect Frequency Notes
Extrapyramidal Symptoms Includes Parkinsonism,
Common ) L
(EPS) dystonia, and akathisia.
] A prominent effect, especially
Sedation Very Common )
early in treatment.
) ] A drop in blood pressure upon
Orthostatic Hypotension Common ) ] o
standing, leading to dizziness.
) ] ) Dry mouth, blurred vision,
Anticholinergic Effects Common o ) )
constipation, urinary retention.
_ . A significant long-term side
Weight Gain Common
effect.
o Increased sensitivity of the skin
Photosensitivity Less Common ]
to sunlight.
) ) A severe decrease in white
Agranulocytosis Rare but Serious

blood cells.

Frequency categories are based on qualitative descriptions from early clinical reports and later
systematic reviews.[10]

Conclusion

The discovery of phenothiazine antipsychotics was a transformative event in medicine. It not
only provided the first effective treatment for schizophrenia and other psychotic disorders but
also laid the foundation for the field of neuropsychopharmacology. The story of chlorpromazine,
from its synthesis as a potential antihistamine to its emergence as a groundbreaking psychiatric
medication, highlights the crucial roles of systematic chemical research, astute clinical
observation, and serendipity in drug discovery. The experimental methodologies developed to
characterize these drugs, such as the conditioned avoidance response and receptor binding
assays, became standard tools in the development of subsequent generations of psychotropic
medications. While the use of first-generation antipsychotics like chlorpromazine has been
tempered by the development of atypical antipsychotics with more favorable side-effect
profiles, their historical and scientific importance remains undeniable. They continue to serve
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as a crucial benchmark in antipsychotic drug development and remain on the World Health
Organization's List of Essential Medicines.

Appendix: Detailed Synthesis of Chlorpromazine

This protocol is a representative laboratory-scale synthesis based on the principles outlined in
historical patents and chemical literature. It should only be performed by qualified chemists in a
properly equipped laboratory with appropriate safety precautions.

Step 1: Synthesis of 2-chlorophenothiazine

¢ In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser,
and a thermometer, combine 3-chloro-N-phenylbenzenamine (1 molar equivalent) and sulfur
(2.2 molar equivalents).

e Heat the mixture gradually to 180-200°C. Hydrogen sulfide gas will be evolved, which should
be trapped in a suitable scrubber (e.g., a solution of sodium hypochlorite).

e Maintain the temperature for 2-3 hours until the evolution of hydrogen sulfide ceases.

» Allow the reaction mixture to cool to approximately 100°C and then pour it into a suitable
solvent, such as toluene.

 Filter the hot solution to remove any unreacted sulfur.

 Allow the filtrate to cool to room temperature and then cool further in an ice bath to crystallize
the 2-chlorophenothiazine.

o Collect the crystals by filtration, wash with cold toluene, and dry under vacuum.
Step 2: Synthesis of Chlorpromazine

e In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux
condenser with a drying tube, and a dropping funnel, place sodamide (1.1 molar equivalents)
and dry xylene.

» Heat the suspension to reflux with vigorous stirring.
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e Add a solution of 2-chlorophenothiazine (1 molar equivalent) in dry xylene dropwise to the
refluxing suspension over a period of 1 hour.

 After the addition is complete, continue to reflux the mixture for an additional 2 hours.

e Cool the reaction mixture to room temperature and then add a solution of 3-dimethylamino-1-
chloropropane (1.2 molar equivalents) in dry xylene dropwise.

o Heat the mixture to reflux and maintain for 4-6 hours.

o Cool the reaction mixture to room temperature and then carefully add water to quench the
reaction.

o Separate the organic layer and extract the aqueous layer with xylene.

o Combine the organic layers and wash with water.

o Extract the combined organic layers with dilute hydrochloric acid.

e Make the acidic aqueous extract basic with a sodium hydroxide solution.

o Extract the liberated chlorpromazine base with a suitable solvent like ether or
dichloromethane.

e Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure to obtain crude chlorpromazine as an oil.

e The crude product can be further purified by vacuum distillation or by conversion to its
hydrochloride salt and recrystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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